molecular formula C12H14N4O B11878150 Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- CAS No. 106309-67-5

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)-

Cat. No.: B11878150
CAS No.: 106309-67-5
M. Wt: 230.27 g/mol
InChI Key: GCHCPCAPWODONJ-UHFFFAOYSA-N
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Description

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthyridine ring system substituted with a dimethylamine group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthyridine core, followed by the introduction of the dimethylamine group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethylacetamide: A related compound with similar solvent properties but different structural features.

    N,N-Dimethylformamide: Another similar compound used as a solvent and reagent in organic synthesis.

    Acetamide: A simpler amide with different chemical properties and applications.

Uniqueness

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- is unique due to its specific naphthyridine core and the presence of both dimethylamine and acetamide groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

106309-67-5

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-[8-(dimethylamino)-1,7-naphthyridin-6-yl]acetamide

InChI

InChI=1S/C12H14N4O/c1-8(17)14-10-7-9-5-4-6-13-11(9)12(15-10)16(2)3/h4-7H,1-3H3,(H,14,15,17)

InChI Key

GCHCPCAPWODONJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C2C(=C1)C=CC=N2)N(C)C

Origin of Product

United States

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